1-(Mesitylsulfonyl)piperidine-2-carboxylic acid
CAS No.: 380222-32-2
Cat. No.: VC4794217
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380222-32-2 |
|---|---|
| Molecular Formula | C15H21NO4S |
| Molecular Weight | 311.4 |
| IUPAC Name | 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H21NO4S/c1-10-8-11(2)14(12(3)9-10)21(19,20)16-7-5-4-6-13(16)15(17)18/h8-9,13H,4-7H2,1-3H3,(H,17,18) |
| Standard InChI Key | MLBJLSZKKAXPTE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2C(=O)O)C |
Introduction
Nomenclature and Structural Identification
Systematic Nomenclature
The compound is formally named 1-(methylsulfonyl)piperidine-2-carboxylic acid under IUPAC guidelines . The "methylsulfonyl" prefix denotes a sulfonic acid group () bonded to a methyl group (), while the "piperidine-2-carboxylic acid" backbone indicates a six-membered saturated ring with a carboxylic acid substituent at the second position. Alternative synonyms include 1-methanesulfonylpiperidine-2-carboxylic acid and N-mesyl-DL-homoproline , the latter highlighting its relationship to proline derivatives.
Structural Features
The molecule’s 2D structure (Fig. 1) consists of a piperidine ring with a sulfonyl group at the nitrogen atom and a carboxylic acid group at the adjacent carbon. The 3D conformer reveals a chair conformation for the piperidine ring, with the sulfonyl and carboxylic acid groups occupying equatorial positions to minimize steric strain . The SMILES string and InChIKey FHJBZSSPDCFJEG-UHFFFAOYSA-N provide unambiguous representations for computational modeling.
Synthesis and Manufacturing
Sulfonation Reactions
The methylsulfonyl group is typically introduced via mesylation of the piperidine nitrogen. This involves reacting piperidine-2-carboxylic acid with methanesulfonyl chloride () in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, forming the sulfonamide bond . Post-synthesis purification often involves methanol recrystallization, yielding products with >85% purity .
Physicochemical Properties
Spectroscopic Data
Although nuclear magnetic resonance (NMR) and infrared (IR) spectra are unavailable in public databases, the structure can be inferred from related compounds. The sulfonyl group typically shows strong IR absorption at 1150–1350 cm ( stretching), while the carboxylic acid exhibits a broad stretch near 3000 cm .
Applications in Scientific Research
Peptide Mimetics and Drug Design
As a homoproline analogue, this compound serves as a constrained scaffold in peptidomimetics. The sulfonyl group enhances metabolic stability and modulates peptide conformation, making it valuable for designing protease inhibitors or GPCR ligands . Commercial vendors such as Sigma-Aldrich offer enantiopure variants (e.g., --Fmoc-piperidine-2-carboxylic acid ), underscoring its utility in solid-phase peptide synthesis.
Catalysis and Organic Synthesis
The sulfonamide moiety acts as a directing group in transition-metal-catalyzed C–H functionalization reactions. For instance, palladium-catalyzed arylation at the piperidine ring’s α-position could enable rapid diversification of the core structure for medicinal chemistry applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume